molecular formula C17H23ClF3N3O3S B15223603 N-Butyl-2-(4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)acetamide

N-Butyl-2-(4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)acetamide

Cat. No.: B15223603
M. Wt: 441.9 g/mol
InChI Key: FNOLVUICGQSMHX-UHFFFAOYSA-N
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Description

N-Butyl-2-(4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)acetamide is a complex organic compound with a molecular formula of C17H23ClF3N3O3S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-(4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)acetamide typically involves multiple steps, including Friedel-Crafts acylation, nucleophilic substitution, and sulfonylation reactionsThe final step involves the sulfonylation of the piperazine derivative with a sulfonyl chloride reagent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of solvents such as dichloromethane and toluene, along with catalysts and reagents like triethylamine and dimethylaminopyridine (DMAP) to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-(4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted piperazine derivatives .

Mechanism of Action

The mechanism of action of N-Butyl-2-(4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The trifluoromethyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Properties

Molecular Formula

C17H23ClF3N3O3S

Molecular Weight

441.9 g/mol

IUPAC Name

N-butyl-2-[4-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]acetamide

InChI

InChI=1S/C17H23ClF3N3O3S/c1-2-3-6-22-16(25)12-23-7-9-24(10-8-23)28(26,27)13-4-5-15(18)14(11-13)17(19,20)21/h4-5,11H,2-3,6-10,12H2,1H3,(H,22,25)

InChI Key

FNOLVUICGQSMHX-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

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